![molecular formula C14H12F3NO2 B10900187 2-({[3-(Trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10900187.png)
2-({[3-(Trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione
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Overview
Description
2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a methylene bridge and a cyclohexanedione ring. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable cyclohexanedione derivative. One common method includes the condensation reaction between 3-(trifluoromethyl)aniline and 1,3-cyclohexanedione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(TRIFLUOROMETHYL)ANILINE: An isomer with similar chemical properties but different reactivity due to the position of the trifluoromethyl group.
2-METHYL-3-(TRIFLUOROMETHYL)ANILINE: Another related compound with a methyl group in addition to the trifluoromethyl group, affecting its chemical behavior and applications.
Uniqueness
2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE stands out due to its unique combination of a trifluoromethyl group and a cyclohexanedione ring. This structure imparts distinct chemical stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H12F3NO2 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
3-hydroxy-2-[[3-(trifluoromethyl)phenyl]iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)9-3-1-4-10(7-9)18-8-11-12(19)5-2-6-13(11)20/h1,3-4,7-8,19H,2,5-6H2 |
InChI Key |
CZOVGLXIEJLQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=CC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
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